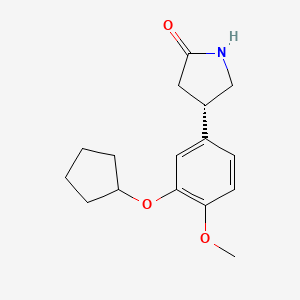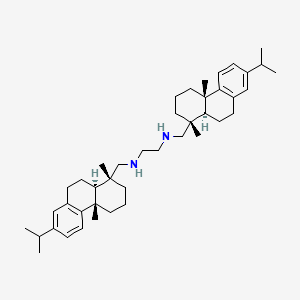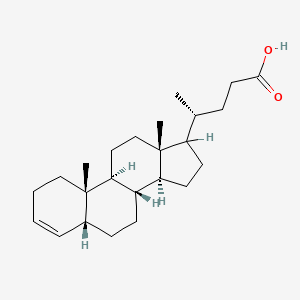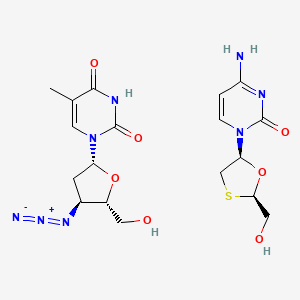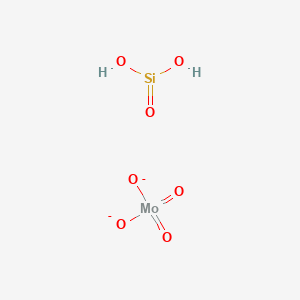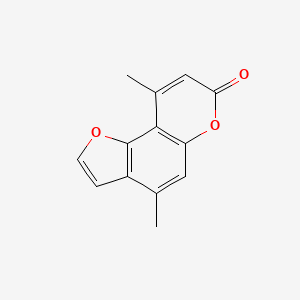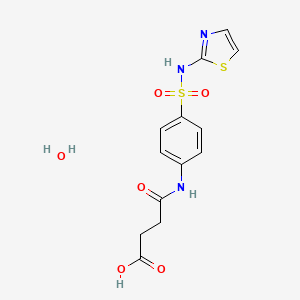
Succinylsulfathiazole monohydrate
Overview
Description
It is a white or yellow-white crystalline powder that is very slightly soluble in water but dissolves in aqueous solutions of alkali hydroxides and carbonates . This compound is classified as an ultra long-acting drug, with about 95% of the drug remaining in the intestine and only 5% being hydrolyzed to sulfathiazole and absorbed . It is primarily used for its antibacterial activity in the gastrointestinal tract .
Mechanism of Action
Target of Action
Succinylsulfathiazole monohydrate is a sulfonamide . Sulfonamides are known to target bacterial dihydropteroate synthase, an enzyme involved in the synthesis of folic acid . This enzyme plays a crucial role in the survival and growth of bacteria.
Mode of Action
This compound acts as a competitive inhibitor of bacterial dihydropteroate synthase . By binding to this enzyme, it prevents the incorporation of para-aminobenzoic acid (PABA) into the folic acid molecule during the synthesis process, thereby inhibiting the production of folic acid in bacteria. As a result, it disrupts bacterial growth and multiplication.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate biosynthesis pathway . By inhibiting dihydropteroate synthase, this compound prevents the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids in bacteria.
Pharmacokinetics
It is known that about 95% of the drug remains in the intestine and only 5% is hydrolyzed, slowly, to sulfathiazole and is absorbed
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and multiplication. By disrupting folic acid synthesis, it deprives bacteria of the essential cofactors needed for vital biochemical reactions, leading to the cessation of bacterial growth .
Action Environment
The action of this compound is influenced by the environment within the gastrointestinal tract, where the drug primarily remains . Factors such as pH, presence of other medications, and the microbial composition of the gut can influence the drug’s efficacy and stability. For instance, drugs like cholestyramine can decrease the absorption of succinylsulfathiazole, potentially reducing its efficacy .
Biochemical Analysis
Biochemical Properties
Succinylsulfathiazole monohydrate plays a significant role in biochemical reactions due to its antibacterial properties. It interacts with various enzymes and proteins involved in bacterial metabolism. One of the primary interactions is with dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication . This inhibition leads to the bacteriostatic effect of the compound, effectively controlling bacterial infections in the gastrointestinal tract.
Cellular Effects
This compound affects various types of cells, particularly bacterial cells, by inhibiting their ability to synthesize folic acid. This inhibition disrupts essential cellular processes such as DNA replication, RNA transcription, and protein synthesis. In addition to its effects on bacterial cells, this compound can influence mammalian cells by altering the gut microbiota composition. This alteration can impact cell signaling pathways, gene expression, and cellular metabolism in the host .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of dihydropteroate synthase in bacteria. This enzyme is responsible for catalyzing the condensation of para-aminobenzoic acid with dihydropteridine to form dihydropteroate, a precursor of folic acid. By binding to the active site of dihydropteroate synthase, this compound competitively inhibits the enzyme, preventing the synthesis of folic acid. This inhibition leads to a depletion of folic acid in bacterial cells, ultimately resulting in their inability to grow and replicate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to exhibit physical instability in aqueous suspensions, leading to caking and the formation of cement-like precipitates . Over time, these physical changes can affect the compound’s efficacy and its long-term effects on cellular function. In in vitro and in vivo studies, this compound has been observed to maintain its antibacterial activity for extended periods, although its physical stability remains a challenge .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively controls bacterial infections in the gastrointestinal tract without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including gastrointestinal disturbances and potential impacts on liver and kidney function . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic use.
Metabolic Pathways
This compound is involved in metabolic pathways related to folic acid synthesis in bacteria. The compound interacts with dihydropteroate synthase, inhibiting the formation of dihydropteroate and subsequently folic acid . This inhibition disrupts the metabolic flux of folic acid synthesis, leading to a decrease in folate levels within bacterial cells. Additionally, this compound can affect the levels of other metabolites involved in nucleotide synthesis and cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily in the gastrointestinal tract. The compound’s limited absorption ensures that it remains localized in the intestine, where it exerts its antibacterial effects The localization of this compound in the gastrointestinal tract is crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within bacterial cells, where it targets dihydropteroate synthase in the cytoplasm . The compound’s activity is dependent on its ability to reach and bind to this enzyme, inhibiting folic acid synthesis. Post-translational modifications or targeting signals that direct this compound to specific compartments or organelles have not been extensively studied. Its localization within bacterial cells is essential for its antibacterial action .
Preparation Methods
Succinylsulfathiazole monohydrate can be prepared through various synthetic routes. One common method involves the fast evaporation (FE) crystallization technique, which has been shown to produce different polymorphic and pseudopolymorphic forms of the compound . This method involves dissolving the compound in solvents such as acetone or tetrahydrofuran and then allowing the solvent to evaporate quickly, resulting in the formation of different crystalline forms . Industrial production methods may involve similar crystallization techniques, but on a larger scale, to ensure the consistent production of the desired polymorphic form.
Chemical Reactions Analysis
Succinylsulfathiazole monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include alkali hydroxides and carbonates, which help dissolve the compound in aqueous solutions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound results in the formation of sulfathiazole, which is then absorbed in the body .
Scientific Research Applications
Succinylsulfathiazole monohydrate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the crystallization and polymorphism of sulfonamide drugs . In biology and medicine, it is used for its antibacterial properties, particularly in the treatment of gastrointestinal infections . The compound has also been studied for its potential use in controlled drug release systems, due to its slow hydrolysis and absorption properties . In industry, this compound is used in the production of various pharmaceutical formulations and as a reference standard in analytical chemistry .
Comparison with Similar Compounds
Succinylsulfathiazole monohydrate is similar to other sulfonamide antibiotics, such as sulfathiazole, sulfamethoxazole, and sulfadiazine . it is unique in its ultra long-acting properties and its specific use in the gastrointestinal tract . Unlike other sulfonamides, this compound remains mostly in the intestine and is slowly hydrolyzed to sulfathiazole, providing a prolonged antibacterial effect . This makes it particularly useful for treating gastrointestinal infections, where a sustained release of the active drug is beneficial .
Properties
IUPAC Name |
4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S2.H2O/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13;/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)(H,18,19);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIZYTCUSHTEBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=NC=CS2.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10976489 | |
| Record name | 4-Oxo-4-{4-[(1,3-thiazol-2-yl)sulfamoyl]anilino}butanoic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10976489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6101-17-3 | |
| Record name | Succinylsulfathiazole monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo-4-{4-[(1,3-thiazol-2-yl)sulfamoyl]anilino}butanoic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10976489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUCCINYLSULFATHIAZOLE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM7K18OJZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione](/img/structure/B1210221.png)

![9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1210227.png)

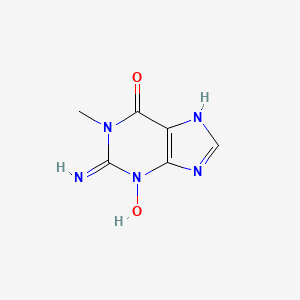
![1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone](/img/structure/B1210232.png)

